ManLev

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

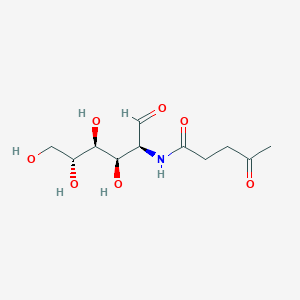

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO7 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

4-oxo-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]pentanamide |

InChI |

InChI=1S/C11H19NO7/c1-6(15)2-3-9(17)12-7(4-13)10(18)11(19)8(16)5-14/h4,7-8,10-11,14,16,18-19H,2-3,5H2,1H3,(H,12,17)/t7-,8-,10-,11-/m1/s1 |

InChI Key |

AQUOXNGPZARFEE-YJFSRANCSA-N |

Isomeric SMILES |

CC(=O)CCC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)CCC(=O)NC(C=O)C(C(C(CO)O)O)O |

Synonyms |

ManLev N-levulinoyl mannosamine |

Origin of Product |

United States |

Foundational & Exploratory

ManLev: A Levan-Type Exopolysaccharide from Halomonas sp.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ManLev is a novel levan-type exopolysaccharide (EPS) produced by the halophilic bacterium Halomonas sp. Levan (B1592505) is a naturally occurring fructan polymer with a wide range of applications in the pharmaceutical, cosmetic, and food industries due to its biocompatibility, low toxicity, and diverse biological activities. This document provides a comprehensive overview of the chemical properties, production, and biological activities of this compound, with a focus on its antioxidant and antiproliferative effects. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development.

Introduction

Exopolysaccharides (EPS) are high-molecular-weight carbohydrate polymers secreted by microorganisms into their environment. They play a crucial role in protecting microbial cells and facilitating their survival in extreme conditions. Halophilic bacteria, such as those from the genus Halomonas, are a rich source of novel EPS with unique properties.

This compound, a levan-type EPS from Halomonas sp., is a homopolysaccharide primarily composed of β-(2,6)-linked D-fructofuranosyl residues.[1] The interest in this compound stems from its significant antioxidant and antiproliferative activities, positioning it as a promising candidate for development as a therapeutic agent. This guide synthesizes the current knowledge on this compound, providing a technical foundation for its further investigation and application.

Chemical Properties of this compound

The chemical properties of this compound are summarized in the table below. These properties are characteristic of levan-type exopolysaccharides produced by Halomonas species.

| Property | Value | References |

| Type of Polysaccharide | Levan-type Exopolysaccharide | [1] |

| Monosaccharide Composition | Primarily Fructose | [1][2] |

| Glycosidic Linkage | β-(2,6)-linked fructofuranosyl residues | [1] |

| Molecular Weight (Mw) | > 1000 kDa | [1] |

| Solubility | Soluble in water | [3] |

| Thermal Stability | High | [2] |

| Appearance (Lyophilized) | Sheet-like compact morphology | [2] |

Production and Purification of this compound

The production of this compound involves the cultivation of Halomonas sp. in a sucrose-rich medium. The exopolysaccharide is then isolated and purified from the culture supernatant.

Production Workflow

Caption: Workflow for the production and purification of this compound.

Experimental Protocol for Production and Purification

1. Bacterial Strain and Culture Conditions:

-

Halomonas sp. is cultured on a sucrose-based medium. A typical medium composition includes tryptone, yeast extract, K₂HPO₄, NaCl, and a high concentration of sucrose (B13894) (e.g., 20%).[4]

-

The culture is incubated at 30-37°C for 48-96 hours with continuous shaking.[4][5]

2. Isolation of Crude this compound:

-

The bacterial culture is centrifuged to remove the cells.

-

The supernatant, containing the secreted this compound, is collected.

-

Cold ethanol (typically 3 volumes) is added to the supernatant to precipitate the exopolysaccharide.[6]

-

The mixture is kept at 4°C overnight to allow for complete precipitation.

-

The precipitate is collected by centrifugation.

3. Purification of this compound:

-

The crude this compound precipitate is redissolved in distilled water.

-

The solution is dialyzed against distilled water for 48-72 hours to remove low molecular weight impurities.

-

The dialyzed solution is then freeze-dried (lyophilized) to obtain pure this compound powder.[6]

Biological Activities of this compound

This compound has demonstrated significant antioxidant and antiproliferative activities in vitro.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. This has been evaluated using various assays.

| Assay | Activity | References |

| DPPH Radical Scavenging | Dose-dependent scavenging activity | [5][7] |

| Hydroxyl Radical Scavenging | Strong antioxidant capacity | [2] |

| Reducing Power Assay | Ability to reduce Fe³⁺ to Fe²⁺ | [8] |

Experimental Protocols for Antioxidant Assays

1. DPPH Radical Scavenging Assay:

-

A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) is prepared.

-

Different concentrations of this compound are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30-60 minutes.[7]

-

The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

2. Reducing Power Assay:

-

This compound solutions at various concentrations are mixed with phosphate (B84403) buffer and potassium ferricyanide (B76249) solution.

-

The mixture is incubated at 50°C for 30 minutes.[8]

-

Trichloroacetic acid is added to stop the reaction.

-

The mixture is centrifuged, and the supernatant is collected.

-

Ferric chloride solution is added to the supernatant, and the absorbance is measured at 700 nm. An increase in absorbance indicates increased reducing power.[8]

Antiproliferative Activity

This compound has been shown to inhibit the proliferation of cancer cells.

| Cell Line | Effect | References |

| Human Colorectal Cancer (HT-29) | Significant antiproliferative effect | [9] |

| Human Lung Adenocarcinoma (A549) | Dose-dependent decrease in cell viability | [10] |

| Human Breast Adenocarcinoma (MCF-7) | Inhibition of cell proliferation | [10] |

Experimental Protocol for Antiproliferative Assay (MTT Assay)

1. Cell Culture and Treatment:

-

Cancer cells (e.g., HT-29) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 24-48 hours.[9]

2. Cell Viability Assessment:

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plate is incubated for a few hours, allowing viable cells to reduce the MTT into formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm). A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.

Proposed Mechanism of Antiproliferative Action

The antiproliferative effects of levan polysaccharides are believed to be mediated through the induction of oxidative stress and subsequent apoptosis in cancer cells.

Caption: Proposed signaling pathway for this compound's antiproliferative activity.

The proposed mechanism involves this compound inducing an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can trigger apoptotic pathways, characterized by the activation of caspases, ultimately leading to cancer cell death.[9][10]

Conclusion

This compound, a levan-type exopolysaccharide from Halomonas sp., exhibits promising antioxidant and antiproliferative properties. Its unique chemical structure and biological activities make it a valuable subject for further research in the fields of drug discovery and development. The protocols and data presented in this guide provide a foundation for researchers to explore the full therapeutic potential of this novel biopolymer. Further in vivo studies and investigations into its detailed mechanisms of action are warranted to translate its potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Partial characterization of a levan type exopolysaccharide (EPS) produced by Leuconostoc mesenteroides showing immunostimulatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the potential of Halomonas levan and its derivatives as active ingredients in cosmeceutical and skin regenerating formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Levan-Type Exopolysaccharide Produced by Pantoea agglomerans ZMR7: Characterization and Optimization for Enhanced Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. Partial characterization of levan polymer from Pseudomonas fluorescens with significant cytotoxic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 8. Hetero-exopolysaccharide from the extremely halophilic Halomonas smyrnensis K2: production, characterization and functional properties in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arabjchem.org [arabjchem.org]

- 10. researchgate.net [researchgate.net]

The ManLev Mechanism: A Technical Guide to Ketone-Based Metabolic Glycoengineering

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of N-levulinoyl-D-mannosamine (ManLev) in metabolic labeling, a powerful technique for the bioorthogonal modification of cell surface glycoproteins. We will delve into the core principles of this compound-mediated metabolic glycoengineering, provide detailed experimental considerations, and present available quantitative data to inform research and development in cell biology and drug discovery.

Introduction to Metabolic Glycoengineering with this compound

Metabolic glycoengineering is a technique that leverages the cell's own biosynthetic pathways to incorporate unnatural monosaccharides bearing bioorthogonal chemical reporters into cellular glycans.[1][2] N-levulinoyl-D-mannosamine (this compound) is a synthetic, peracetylated mannosamine (B8667444) analog that introduces a ketone group onto the cell surface.[2] This ketone serves as a chemical handle for subsequent bioorthogonal ligation reactions, allowing for the attachment of a wide range of probes for visualization, purification, and targeted drug delivery.

The core principle of this compound's action lies in its structural similarity to N-acetyl-D-mannosamine (ManNAc), a natural precursor in the sialic acid biosynthesis pathway. The cellular machinery recognizes and processes the peracetylated form of this compound (Ac4this compound), ultimately displaying the ketone-containing sialic acid analog on the terminal positions of N-glycans, O-glycans, and gangliosides.

The this compound Mechanism of Action: A Step-by-Step Pathway

The metabolic incorporation of this compound into cell surface glycans is a multi-step process that occurs within the cell. The key steps are outlined below and illustrated in the signaling pathway diagram.

-

Cellular Uptake and Deacetylation : The peracetylated form of this compound (Ac4this compound) passively diffuses across the cell membrane due to its increased lipophilicity. Once inside the cell, non-specific esterases remove the acetyl groups, releasing N-levulinoyl-D-mannosamine (this compound).[2]

-

Phosphorylation : this compound is phosphorylated by N-acetylmannosamine kinase (MNK) to form this compound-6-phosphate.

-

Conversion to Sialic Acid Analog : this compound-6-phosphate is then converted to the corresponding N-levulinoylneuraminic acid (SiaLev) by sialic acid synthase (SAS).

-

Activation : SiaLev is activated to its CMP-sialic acid derivative, CMP-SiaLev, by CMP-sialic acid synthetase (CMAS). This activated form is the donor substrate for sialyltransferases.

-

Glycosylation : Finally, sialyltransferases located in the Golgi apparatus transfer SiaLev from CMP-SiaLev onto the terminal positions of nascent glycans on glycoproteins and glycolipids. These modified glycoconjugates are then transported to the cell surface.

The result of this pathway is the presentation of ketone groups on the cell surface, which are bioorthogonal, meaning they do not react with endogenous functional groups within the cellular environment.

Quantitative Data on this compound Metabolic Labeling

| Cell Line | This compound Concentration (µM) | Incubation Time (days) | Observed Labeling Efficiency | Reference |

| Jurkat | 25-100 | 3 | Significant ketone expression detected by flow cytometry. | [1] |

| HeLa | 50 | 2-3 | Successful cell surface ketone presentation. | [2] |

| CHO | 10-50 | 3 | Detectable labeling, efficiency can be lower than azide-modified sugars. | [3] |

Note: Labeling efficiency is often assessed qualitatively or semi-quantitatively by measuring the fluorescence intensity of a reporter molecule attached via bioorthogonal ligation. Direct quantification of the percentage of sialic acids replaced by SiaLev requires more complex analytical methods such as mass spectrometry. For a similar mannosamine analog, N-phenylacetyl-D-mannosamine, HPLC analysis has been used to quantify the ratio of natural to unnatural sialic acids.

Experimental Protocols

This section provides a general framework for metabolic labeling of cell surface glycans with this compound, followed by bioorthogonal ligation with a hydrazine- or aminooxy-functionalized probe.

Metabolic Labeling of Cells with Ac4this compound

Materials:

-

Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound)

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the incubation period.

-

Metabolic Labeling:

-

Dilute the Ac4this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-100 µM).

-

Remove the existing medium from the cells and replace it with the Ac4this compound-containing medium.

-

Incubate the cells for 2-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.

-

For suspension cells, pellet the cells by centrifugation.

-

Wash the cells 2-3 times with cold PBS to remove any unincorporated Ac4this compound.

-

The cells are now ready for bioorthogonal ligation.

-

Bioorthogonal Ligation: Ketone-Hydrazine/Aminooxy Reaction

The ketone handle introduced by this compound can be chemoselectively ligated with probes containing a hydrazine (B178648) or aminooxy group to form a stable hydrazone or oxime linkage, respectively.

Materials:

-

Ketone-labeled cells (from section 4.1)

-

Hydrazine- or aminooxy-functionalized probe (e.g., biotin-hydrazide, fluorescent aminooxy probe)

-

PBS or other appropriate buffer (pH 6.5-7.4)

-

Aniline (B41778) (optional, as a catalyst for oxime ligation)

Procedure:

-

Prepare Probe Solution: Dissolve the hydrazine or aminooxy probe in an appropriate buffer. The final concentration will depend on the specific probe and should be optimized (typically 10-100 µM).

-

Ligation Reaction:

-

Resuspend the ketone-labeled cells in the probe solution.

-

For oxime ligation, aniline can be added as a catalyst to a final concentration of 1-10 mM to accelerate the reaction.[4]

-

Incubate the cell suspension for 1-2 hours at room temperature or 37°C, protected from light if using a fluorescent probe.

-

-

Washing: Pellet the cells by centrifugation and wash 2-3 times with PBS to remove unreacted probe.

-

Analysis: The labeled cells can now be analyzed by various methods, such as:

-

Flow cytometry: For quantifying the labeling efficiency of a fluorescent probe.

-

Fluorescence microscopy: For visualizing the localization of the probe on the cell surface.

-

Western blotting: If using a biotinylated probe, cells can be lysed, and biotinylated proteins can be detected with streptavidin-HRP.

-

Impact on Cellular Signaling Pathways

A critical consideration for researchers, particularly in drug development, is whether the metabolic labeling agent itself perturbs normal cellular physiology, including intracellular signaling pathways. Currently, there is a lack of extensive studies specifically investigating the global effects of this compound or other ketone-modified monosaccharides on cellular signaling cascades.

The general assumption in the field of bioorthogonal chemistry is that these modifications are "bio-inert" and do not significantly alter the biological activity of the molecules they modify. However, it is plausible that the introduction of a large number of unnatural sugar analogs could have subtle effects on cellular metabolism or receptor-ligand interactions.

Key Considerations:

-

Toxicity: High concentrations of some metabolic labeling reagents can exhibit cytotoxicity. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration of this compound for each cell line.

-

Off-Target Effects: While the ketone group is considered bioorthogonal, the potential for unforeseen interactions within the complex cellular milieu cannot be entirely ruled out.

-

Functional Consequences: The addition of a chemical handle to cell surface glycans could potentially alter their function in cell adhesion, recognition, and signaling.

For any application in drug development, it is highly recommended to perform control experiments to assess the impact of this compound labeling on the specific cellular processes and signaling pathways under investigation.

Applications in Research and Drug Development

The ability to selectively modify cell surface glycans with this compound opens up a wide range of applications for researchers and drug development professionals:

-

Cell-Specific Labeling and Imaging: Visualizing the distribution and dynamics of sialoglycans on living cells.

-

Glycoproteomic Profiling: Enrichment and identification of sialoglycoproteins from complex biological samples.

-

Targeted Drug Delivery: Conjugating drugs or drug-loaded nanoparticles to ketone-labeled cancer cells, which often overexpress sialic acids.

-

Modulating Cell-Cell Interactions: Introducing new functionalities to the cell surface to study or alter cell adhesion and recognition events.

-

In Vivo Cell Tracking: Labeling cells with imaging agents to monitor their fate and migration in animal models.[3]

Conclusion

The this compound mechanism of action provides a robust and versatile tool for the metabolic labeling and subsequent bioorthogonal modification of sialoglycans on living cells. By hijacking the sialic acid biosynthetic pathway, researchers can introduce a chemically unique ketone handle onto the cell surface, enabling a wide array of applications in fundamental cell biology and translational research. While further studies are needed to fully elucidate the quantitative aspects of labeling efficiency across diverse biological systems and the potential for subtle physiological perturbations, this compound-mediated metabolic glycoengineering remains a cornerstone technique for the study and manipulation of the cellular glycome. Careful optimization of experimental parameters and appropriate control experiments are paramount to ensure the successful and reliable application of this powerful technology.

References

- 1. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of Ketone-Based Metabolic Glycan Labeling with ManLev: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles, experimental protocols, and quantitative considerations for utilizing N-levulinoylmannosamine (ManLev) in ketone-based metabolic glycan labeling. This powerful technique enables the introduction of a bioorthogonal ketone handle into the sialic acid biosynthesis pathway, allowing for the specific chemical tagging and visualization of sialoglycans on the cell surface.

Core Principle and Mechanism

Metabolic glycan labeling with this compound is a two-step process that leverages the cell's own metabolic machinery to display a unique chemical reporter on the cell surface. This reporter, a ketone group, is biologically inert but can be specifically targeted by an external chemical probe.

Step 1: Metabolic Incorporation The process begins by introducing N-levulinoylmannosamine (this compound), or its more cell-permeable peracetylated form (Ac4this compound), to the cell culture media.

-

Uptake and Conversion: Cells take up this compound. If the peracetylated form is used, intracellular esterases remove the acetyl groups.

-

Sialic Acid Biosynthesis: this compound acts as a substrate for the sialic acid biosynthetic pathway, mimicking its natural counterpart, N-acetylmannosamine (ManNAc). It is metabolically converted into the corresponding N-levulinoyl sialic acid (SiaLev).

-

Glycan Incorporation: This modified sialic acid, now bearing a ketone functional group, is incorporated into the terminal positions of N-linked and O-linked glycans on cell surface glycoproteins and glycolipids.[1]

This results in cells "decorated" with ketone groups, ready for the second step.

References

ManLev as a Precursor for Sialic Acid Biosynthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of N-levulinoyl-D-mannosamine (ManLev) as a metabolic precursor for the biosynthesis of sialic acids. We delve into the core principles of metabolic glycoengineering, the specific pathway of this compound incorporation, and its applications in cellular and molecular research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of key biological and experimental processes.

Introduction to Metabolic Glycoengineering and Sialic Acid Biosynthesis

Metabolic glycoengineering is a powerful technique that allows for the modification of cell surface glycans by introducing unnatural monosaccharide precursors into cellular metabolic pathways.[1] The cellular machinery then processes these precursors and incorporates them into glycoconjugates, effectively remodeling the cell surface with desired chemical functionalities. Sialic acids, a family of nine-carbon backbone alpha-keto acid sugars, are ideal targets for metabolic glycoengineering due to their terminal position on many cell surface glycoproteins and glycolipids, and their crucial roles in various biological processes, including cell-cell recognition, signaling, and pathogen binding.[2][3]

The natural precursor for sialic acid biosynthesis in mammalian cells is N-acetyl-D-mannosamine (ManNAc).[4][5] ManNAc is converted through a series of enzymatic steps into N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, which is then activated to CMP-Neu5Ac and transferred to nascent glycans in the Golgi apparatus.[2][6] The enzymes in the sialic acid biosynthetic pathway exhibit a degree of promiscuity, allowing them to process analogs of ManNAc, such as this compound.[7] this compound contains a ketone group, a bioorthogonal chemical handle that, once incorporated into cell surface sialic acids (as N-levulinoylneuraminic acid, SiaLev), can be selectively targeted with exogenous probes for visualization, purification, and functional studies.[8]

The Metabolic Pathway of this compound Incorporation

This compound enters the sialic acid biosynthetic pathway and is metabolized by the same enzymes that process the natural precursor, ManNAc. The ketone group of this compound is retained throughout the enzymatic conversions, resulting in the cell surface expression of SiaLev.

Quantitative Analysis of this compound Metabolism

The efficiency of this compound incorporation and its effects on cellular physiology are critical considerations for its use in research and drug development. The following tables summarize key quantitative data from studies investigating this compound metabolism.

| Parameter | Cell Line | Value | Conditions | Reference |

| IC50 of ManNAc on this compound Conversion | Jurkat | 1.0 - 4.0 mM | 5.0 or 20 mM this compound | [7] |

| HL-60 | 1.0 - 4.0 mM | 5.0 or 20 mM this compound | [7] | |

| CEM | 1.0 - 4.0 mM | 5.0 or 20 mM this compound | [7] | |

| Cytotoxicity (IC50) | Jurkat | > 50 mM (this compound) | 5 days incubation | [9] |

| Jurkat | ~40 mM (Ac4this compound) | 5 days incubation | [9] |

Table 1. Competition and Cytotoxicity of this compound.

| Precursor | Cell Line | Concentration | % of Total Sialic Acids | Reference |

| Ac4ManNAl | LNCaP | 50 µM | 78% | [2] |

| Ac4ManNAz | LNCaP | 50 µM | 51% | [2] |

| Ac4ManNAz | Jurkat | 50 µM | - | [9] |

| 1,3,4-O-Bu3ManNAz | Jurkat | 12.5 - 25 µM | Not specified, but effective labeling | [9] |

Table 2. Comparison of Metabolic Labeling Efficiency of Different ManNAc Analogs. (Note: Direct quantitative comparison for this compound was not available in the searched literature; this table provides context with other analogs).

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Metabolic Labeling with this compound

-

Cell Culture: Culture the desired cell line (e.g., Jurkat, HeLa) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Preparation of this compound Stock Solution: Dissolve this compound in sterile phosphate-buffered saline (PBS) or the appropriate culture medium to create a concentrated stock solution (e.g., 100 mM). Sterilize the solution by passing it through a 0.22 µm filter.

-

Metabolic Labeling:

-

Seed cells in culture plates at a density that will allow for logarithmic growth during the labeling period.

-

The following day, replace the medium with fresh medium containing the desired final concentration of this compound (typically in the range of 20-100 µM for peracetylated forms like Ac4this compound, or higher for the free sugar).[9]

-

Incubate the cells for a period of 24 to 72 hours to allow for the metabolic incorporation of this compound into cell surface sialic acids.[2] The optimal incubation time may vary depending on the cell line and should be determined empirically.

-

Detection of Cell Surface SiaLev by Flow Cytometry

This protocol describes the detection of ketone groups on the cell surface using biotin (B1667282) hydrazide, followed by staining with a fluorescently labeled streptavidin.

-

Cell Preparation: Harvest this compound-labeled and control (unlabeled) cells. Wash the cells twice with cold PBS containing 1% bovine serum albumin (BSA).

-

Biotin Hydrazide Labeling: Resuspend the cells in a solution of biotin hydrazide (e.g., 50 µM in PBS, pH 6.5).[10][11] Incubate for 1-2 hours at room temperature with gentle agitation.

-

Washing: Wash the cells three times with cold PBS with 1% BSA to remove excess biotin hydrazide.

-

Streptavidin Staining: Resuspend the cells in a solution containing a fluorescently labeled streptavidin conjugate (e.g., FITC-streptavidin or PE-streptavidin) at the manufacturer's recommended concentration.[12] Incubate for 30-60 minutes at 4°C in the dark.

-

Final Wash and Analysis: Wash the cells twice with cold PBS with 1% BSA. Resuspend the final cell pellet in PBS for analysis on a flow cytometer. Acquire data on the appropriate fluorescence channel.

Analysis of Sialic Acids by HPLC

This protocol outlines the release of sialic acids from glycoproteins and their subsequent analysis by high-performance liquid chromatography (HPLC).

-

Release of Sialic Acids:

-

Derivatization (Optional but Recommended for Fluorescence Detection):

-

Derivatize the released sialic acids with a fluorescent labeling reagent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[14]

-

Incubate the sample with the DMB reagent in the dark at 50-60°C for 2-3 hours.

-

-

HPLC Analysis:

-

Analyze the derivatized sample using a reverse-phase C18 column.[13][15]

-

Use an appropriate mobile phase, such as an isocratic or gradient mixture of acetonitrile, methanol, and water.

-

Detect the sialic acids using a fluorescence detector (for DMB-labeled samples) or a charged aerosol detector (for unlabeled samples).[16]

-

Identify and quantify SiaLev by comparing the retention time and peak area to a SiaLev standard.

-

Mass Spectrometry for SiaLev Identification

Mass spectrometry (MS) can be used to confirm the incorporation of SiaLev into specific glycoproteins.

-

Sample Preparation:

-

Isolate the glycoprotein (B1211001) of interest from this compound-labeled cells using immunoprecipitation or other purification methods.

-

Perform in-gel or in-solution tryptic digestion of the purified glycoprotein to generate glycopeptides.

-

-

Mass Spectrometry Analysis:

-

Analyze the glycopeptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).[6][17]

-

Use a high-resolution mass spectrometer capable of electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) to fragment the glycopeptides while preserving the labile glycan structure.

-

-

Data Analysis:

-

Search the MS/MS data against a protein database to identify the peptide backbone.

-

Manually or with specialized software, interpret the fragmentation spectra to identify the attached glycan structure, including the presence of SiaLev, which will have a characteristic mass shift compared to Neu5Ac.

-

Applications in Drug Development and Research

The ability to metabolically label cell surface sialic acids with a bioorthogonal handle has numerous applications in basic research and drug development.

-

Probing Sialic Acid Function: this compound can be used to visualize the localization and dynamics of sialic acids on the cell surface and to identify sialic acid-binding proteins.

-

Cancer Research: Aberrant sialylation is a hallmark of cancer and is associated with metastasis and immune evasion. This compound can be used to study the role of sialic acids in cancer progression and to develop targeted therapies.[4]

-

Drug Delivery: The ketone group on SiaLev-expressing cells can be used as a target for the specific delivery of drugs, imaging agents, or nanoparticles.

-

Cell-Based Therapies: this compound can be used to track the fate of therapeutic cells in vivo and to modulate their interactions with the host environment.[1]

Conclusion

This compound is a valuable tool for the study of sialic acid biology. Its efficient metabolic incorporation and the bioorthogonality of its ketone handle provide a versatile platform for a wide range of applications in cell biology, glycobiology, and drug development. The experimental protocols and quantitative data presented in this guide offer a starting point for researchers to utilize this compound in their own studies. Further research to expand the quantitative understanding of this compound metabolism in diverse biological systems will continue to enhance its utility as a powerful probe of the sialome.

References

- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 2. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Identification of sialylated glycoproteins from metabolically oligosaccharide engineered pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ManLev for Cell Surface Glycoform Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering is a powerful technique for the modification of cell surface glycans, offering a versatile tool for studying their biological roles and for the development of novel therapeutic strategies. This guide focuses on the use of N-levulinoyl-D-mannosamine (ManLev), a synthetic monosaccharide, to introduce a bioorthogonal ketone group into the sialic acid biosynthesis pathway. By hijacking the cell's own metabolic machinery, this compound enables the display of ketone-functionalized sialic acids on the cell surface. These ketones can then be selectively targeted with hydrazide- or aminooxy-functionalized probes for a variety of applications, including cell imaging, tracking, and the targeted delivery of therapeutics. This document provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound for cell surface glycoform engineering.

Core Principles: The Mechanism of this compound in Metabolic Glycoengineering

Metabolic glycoengineering with this compound leverages the promiscuity of the sialic acid biosynthetic pathway. This compound, an analog of the natural precursor N-acetyl-D-mannosamine (ManNAc), is taken up by cells and processed by the same enzymatic machinery. The peracetylated form, tetra-O-acetyl-N-levulinoyl-D-mannosamine (Ac4this compound), exhibits enhanced cell permeability and is deacetylated intracellularly to this compound.

The metabolic incorporation of this compound proceeds through the following key steps:

-

Uptake and Deacetylation: Ac4this compound, being more lipophilic, readily crosses the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing this compound.

-

Phosphorylation: this compound is phosphorylated by N-acetylmannosamine kinase (MNK) to form this compound-6-phosphate.

-

Conversion to Sialic Acid Analog: this compound-6-phosphate is then converted to N-levulinoylneuraminic acid (SiaLev) by sialic acid synthase (NANS).

-

Activation and Transport: SiaLev is activated to its CMP-sialic acid derivative, CMP-SiaLev, by CMP-sialic acid synthetase (CMAS). This activated form is then transported into the Golgi apparatus.

-

Glycosylation: Within the Golgi, sialyltransferases transfer SiaLev from CMP-SiaLev onto the terminal positions of N-glycans, O-glycans, and glycolipids.

-

Cell Surface Display: The modified glycoconjugates are then transported to the cell surface, displaying the ketone group of the levulinoyl moiety.

This process effectively remodels the cell's glycocalyx, presenting a unique chemical handle for subsequent bioorthogonal reactions.

Signaling Pathway Diagram

Caption: Metabolic pathway of Ac4this compound incorporation into cell surface glycans.

Data Presentation

The efficiency of this compound incorporation and its effect on cell surface sialylation can be quantified using various analytical techniques. Below are tables summarizing typical quantitative data obtained from metabolic glycoengineering experiments.

Table 1: Quantification of Cell Surface Sialic Acid after this compound Treatment

| Cell Line | Treatment | Concentration (mM) | Duration (days) | Relative Sialic Acid Level (%) |

| Jurkat | ManNAc (control) | 20 | 3 | 100 |

| Jurkat | This compound | 20 | 3 | 85 |

| HeLa | ManNAc (control) | 20 | 3 | 100 |

| HeLa | This compound | 20 | 3 | 90 |

Data is presented as a percentage relative to the control treatment with the natural precursor, N-acetyl-D-mannosamine (ManNAc). Sialic acid levels are typically quantified by HPLC analysis of DMB-labeled sialic acids released from the cell surface.

Table 2: Flow Cytometry Analysis of Ketone Expression on Jurkat Cells

| Treatment | Concentration (mM) | Duration (days) | Mean Fluorescence Intensity (MFI) |

| Untreated Control | - | 3 | 10 |

| Ac4this compound | 5 | 3 | 150 |

| Ac4this compound | 10 | 3 | 300 |

| Ac4this compound | 20 | 3 | 550 |

| Ac4this compound | 50 | 3 | 800 |

Mean Fluorescence Intensity (MFI) is a relative measure of the number of ketone groups on the cell surface, as determined by staining with a fluorescently labeled hydrazide probe followed by flow cytometry analysis.

Experimental Protocols

Synthesis of N-levulinoyl-D-mannosamine (this compound) and Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound)

1.1. Synthesis of N-levulinoyl-D-mannosamine (this compound)

This protocol is a composite based on general methods for the N-acylation of amino sugars.

-

Materials:

-

D-Mannosamine hydrochloride

-

Levulinic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve D-mannosamine hydrochloride in a minimal amount of water and neutralize with an equimolar amount of sodium bicarbonate. Lyophilize to obtain free D-mannosamine.

-

Dissolve levulinic acid (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Add DCC (1.1 eq) to the solution at 0 °C and stir for 30 minutes.

-

Add a solution of D-mannosamine (1 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Evaporate the DMF under reduced pressure.

-

Redissolve the residue in a mixture of DCM and water. Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and lyophilize.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure N-levulinoyl-D-mannosamine.

-

1.2. Synthesis of Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound)

-

Materials:

-

N-levulinoyl-D-mannosamine (this compound)

-

Acetic anhydride (B1165640)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Suspend this compound in anhydrous DCM.

-

Add pyridine (5 eq) to the suspension and cool to 0 °C.

-

Slowly add acetic anhydride (5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield Ac4this compound.

-

Cell Culture and Metabolic Labeling

This protocol is optimized for Jurkat cells, a human T-lymphocyte cell line.

-

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Ac4this compound stock solution (100 mM in sterile DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypan blue solution

-

Hemocytometer

-

-

Procedure:

-

Culture Jurkat cells in RPMI-1640 medium at 37 °C in a humidified atmosphere with 5% CO₂.

-

Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Seed Jurkat cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.

-

Add Ac4this compound stock solution to the desired final concentration (e.g., 5, 10, 20, 50 µM). A vehicle control with an equivalent volume of DMSO should be included.

-

Incubate the cells for 3 days to allow for metabolic incorporation of the sugar analog.

-

After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

Determine cell viability and count using trypan blue exclusion and a hemocytometer.

-

Quantification of Cell Surface Ketones by Flow Cytometry

-

Materials:

-

Metabolically labeled cells

-

Biotin (B1667282) hydrazide or an aminooxy-biotin probe

-

Fluorescently labeled streptavidin (e.g., Streptavidin-FITC) or a primary antibody against the probe followed by a fluorescently labeled secondary antibody.

-

Flow cytometry staining buffer (PBS with 1% BSA)

-

Flow cytometer

-

-

Procedure:

-

Resuspend the washed, metabolically labeled cells (approximately 1 x 10⁶ cells) in 100 µL of flow cytometry staining buffer.

-

Add biotin hydrazide to a final concentration of 100 µM.

-

Incubate for 1 hour at room temperature, protected from light.

-

Wash the cells twice with flow cytometry staining buffer.

-

Resuspend the cell pellet in 100 µL of staining buffer containing Streptavidin-FITC at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4 °C in the dark.

-

Wash the cells twice with flow cytometry staining buffer.

-

Resuspend the final cell pellet in 500 µL of staining buffer.

-

Analyze the cells on a flow cytometer, collecting data from at least 10,000 events per sample.

-

The mean fluorescence intensity (MFI) is used to quantify the level of cell surface ketone expression.

-

Experimental Workflow Diagram

Caption: Workflow for cell surface glycoform engineering and analysis.

Conclusion

This compound provides a robust and versatile platform for the chemical modification of cell surfaces through metabolic glycoengineering. The introduction of bioorthogonal ketone groups into sialic acid residues opens up a wide range of possibilities for researchers in cell biology, immunology, and drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this powerful technology. As our understanding of the glycome continues to expand, tools like this compound will be instrumental in unraveling the complexities of glycan function and in the design of next-generation diagnostics and therapeutics.

The Role of ManLev in Elucidating Glycoprotein Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, and trafficking. Understanding the intricate pathways of glycoprotein (B1211001) movement through the cell is paramount for deciphering disease mechanisms and developing novel therapeutics. ManLev (N-levulinoylmannosamine), a keto-bearing mannosamine (B8667444) analog, has emerged as a powerful chemical tool for the metabolic labeling and visualization of sialoglycoproteins. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailed experimental protocols for its application, and a summary of its role in studying the complex process of glycoprotein trafficking.

Introduction to this compound and Glycoprotein Trafficking

Glycoproteins play a pivotal role in a myriad of cellular processes, including cell-cell recognition, signaling, and immune responses. Their journey from synthesis in the endoplasmic reticulum (ER) to their final destinations, such as the plasma membrane or secretion, is a highly regulated process known as glycoprotein trafficking. Disruptions in this pathway are implicated in numerous diseases, including cancer and neurodegenerative disorders.

This compound is a synthetic monosaccharide that serves as a metabolic precursor for the biosynthesis of a modified sialic acid, N-levulinoyl sialic acid (SiaLev).[1] Cells readily take up this compound and process it through the endogenous sialic acid biosynthetic pathway. The resulting SiaLev is then incorporated into newly synthesized glycoproteins by sialyltransferases in the Golgi apparatus. The unique ketone group on SiaLev acts as a bioorthogonal chemical handle, allowing for the specific detection and visualization of these labeled glycoproteins. This two-step labeling strategy, involving metabolic incorporation followed by a chemoselective reaction, provides a powerful means to study the dynamics of glycoprotein trafficking.[1]

Mechanism of Action: The Metabolic Journey of this compound

The utility of this compound as a tool for studying glycoprotein trafficking lies in its metabolic conversion and incorporation into cellular glycans. The process can be broken down into the following key steps:

-

Cellular Uptake: this compound is taken up by cells through hexose (B10828440) transporters.

-

Metabolic Conversion: Once inside the cell, this compound is converted to its corresponding sialic acid analog, SiaLev, through a series of enzymatic reactions within the sialic acid biosynthesis pathway. This pathway involves enzymes such as UDP-GlcNAc 2-epimerase and ManNAc kinase.

-

Activation and Transport: SiaLev is then activated to CMP-SiaLev in the nucleus. CMP-SiaLev is subsequently transported into the Golgi apparatus.

-

Incorporation into Glycoproteins: In the Golgi, sialyltransferases recognize CMP-SiaLev as a substrate and transfer the SiaLev moiety onto the terminal positions of glycan chains on newly synthesized glycoproteins.

-

Trafficking of Labeled Glycoproteins: These SiaLev-containing glycoproteins then traffic through the secretory pathway to their final destinations, including the cell surface.

This metabolic labeling approach allows for the specific tagging of a cohort of glycoproteins synthesized within a defined time window, enabling the study of their transport kinetics and localization.

Data Presentation: Quantitative Analysis of Glycoprotein Labeling

While direct quantitative comparisons of this compound with other labeling reagents are not extensively documented in a single comprehensive study, data from various sources allow for a comparative understanding of labeling efficiency. The following table summarizes key quantitative parameters related to metabolic glycan labeling.

| Parameter | Ac4ManNAz (Azide Analog) | This compound (Ketone Analog) | Key Findings & Citations |

| Optimal Concentration | 10 µM - 50 µM in various cell lines.[2][3][4][5] | 5 mM - 20 mM in Jurkat cells. | Ac4ManNAz is effective at lower concentrations. Higher concentrations of Ac4ManNAz can impact cell physiology.[2][3] |

| Labeling Efficiency | High, with sufficient labeling for cell tracking and proteomic analysis at 10 µM.[2][5] | Effective for cell surface glycoform engineering. | Both reagents provide robust labeling for downstream applications. |

| Detection Method | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry). | Reaction with hydrazide or aminooxy probes (e.g., biotin-hydrazide).[1][6] | Click chemistry offers high specificity and efficiency. Hydrazide chemistry is a well-established method for ketone detection.[1][6] |

| Cell Line Applicability | HeLa, Jurkat, HT29, HCT116, HEK293.[4] | Jurkat, HeLa.[7] | Both reagents have been successfully used in a variety of common cell lines. |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in studying glycoprotein trafficking.

Metabolic Labeling of Cells with this compound

Objective: To incorporate SiaLev into cellular glycoproteins.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound (N-levulinoylmannosamine)

-

Phosphate-buffered saline (PBS)

Protocol for Adherent Cells (e.g., HeLa):

-

Seed HeLa cells in a culture plate and grow to 70-80% confluency.

-

Prepare a stock solution of this compound in sterile PBS or culture medium.

-

Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 5-20 mM).

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for metabolic incorporation.

-

After incubation, wash the cells three times with ice-cold PBS to remove unincorporated this compound.

-

The cells are now ready for downstream detection and analysis.

Protocol for Suspension Cells (e.g., Jurkat):

-

Culture Jurkat cells in suspension to the desired density.

-

Add this compound stock solution directly to the culture medium to achieve the desired final concentration (typically 5-20 mM).

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet three times with ice-cold PBS, centrifuging between each wash.

-

The labeled cells are now ready for detection.

Detection of this compound-Labeled Glycoproteins using Biotin-Hydrazide and Flow Cytometry

Objective: To quantify the amount of SiaLev on the cell surface.

Materials:

-

This compound-labeled cells

-

Biotin-hydrazide

-

Aniline (B41778) (catalyst)

-

Labeling buffer (e.g., PBS, pH 6.5)

-

Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC)

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Protocol:

-

Resuspend the this compound-labeled cells in labeling buffer.

-

Add biotin-hydrazide to a final concentration of 100-250 µM.

-

Add aniline to a final concentration of 1-10 mM to catalyze the reaction.

-

Incubate the cells for 1-2 hours at room temperature or 4°C, protected from light.

-

Wash the cells three times with FACS buffer to remove unreacted biotin-hydrazide.

-

Resuspend the cells in FACS buffer containing fluorescently-labeled streptavidin.

-

Incubate for 30-60 minutes at 4°C, protected from light.

-

Wash the cells three times with FACS buffer.

-

Resuspend the cells in FACS buffer and analyze by flow cytometry.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathway of this compound incorporation into sialoglycoproteins.

Experimental Workflows

Caption: Experimental workflow for this compound labeling and analysis.

Logical Relationships: Glycoprotein Trafficking Pathway

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to ManLev Uptake and Conversion to SiaLev in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering (MGE) is a powerful technique for the precise modification of cellular glycans, enabling the study of their multifaceted roles in health and disease. This guide focuses on the uptake and metabolic conversion of N-levulinoyl-D-mannosamine (ManLev), a synthetic analog of the natural sialic acid precursor N-acetyl-D-mannosamine (ManNAc). By introducing a bioorthogonal ketone group, this compound facilitates the display of N-levulinoyl sialic acid (SiaLev) on the cell surface. This unique chemical handle allows for the selective attachment of probes for visualization, tracking, and therapeutic targeting of cells. This document provides a comprehensive overview of the underlying biochemistry, quantitative data on metabolic flux, detailed experimental protocols, and the potential impact on cellular processes.

Metabolic Pathway of this compound to SiaLev

Mammalian cells readily take up this compound and its peracetylated form, Ac4this compound, which exhibits enhanced cell permeability. Once inside the cell, Ac4this compound is deacetylated by cytosolic esterases to yield this compound. This compound then enters the sialic acid biosynthetic pathway, where it is converted in a series of enzymatic steps to the corresponding CMP-sialic acid derivative, CMP-SiaLev. This activated sugar is then transported into the Golgi apparatus and transferred by sialyltransferases to the terminal positions of glycoconjugates, resulting in the presentation of SiaLev on the cell surface.

Quantitative Data

The efficiency of this compound uptake and its conversion to SiaLev can be influenced by several factors, including the cell type, the concentration of this compound, and the presence of the natural precursor, ManNAc.

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 of ManNAc on this compound Metabolism | Jurkat | 5.0 mM this compound | ~1.0 mM | [1] |

| HL-60 | 5.0 mM this compound | ~2.0 mM | [1] | |

| CHO | 5.0 mM this compound | ~4.0 mM | [1] | |

| Metabolic Efficiency | Various | Acetylated vs. non-acetylated ManNAc analogs | Up to 900-fold higher for acetylated forms | [2] |

| Cellular Sequestration | Jurkat | Acetylated ManNAc analogs | >80% stored in a cellular reservoir | [2] |

Note: The IC50 values represent the concentration of ManNAc required to inhibit the metabolic conversion of this compound to SiaLev by 50%. This competitive inhibition highlights the shared enzymatic machinery. The use of peracetylated analogs like Ac4this compound significantly enhances metabolic flux into the sialic acid pathway.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with Ac4this compound

This protocol describes the general procedure for introducing SiaLev onto the surface of cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., Jurkat, HeLa, CHO)

-

Complete cell culture medium

-

Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture cells to a density of approximately 1 x 10^6 cells/mL for suspension cells or ~70-80% confluency for adherent cells.

-

Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in DMSO to prepare a stock solution (e.g., 50 mM).

-

Metabolic Labeling: Add the Ac4this compound stock solution to the cell culture medium to a final concentration of 20-50 µM. A vehicle control (DMSO only) should be run in parallel.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time may vary between cell lines and should be determined empirically.

-

Harvesting and Washing:

-

For suspension cells, centrifuge the cell suspension and discard the supernatant.

-

For adherent cells, aspirate the medium and wash the cells with PBS.

-

Wash the cell pellet or monolayer twice with ice-cold PBS to remove any unincorporated Ac4this compound.

-

The cells are now ready for downstream analysis, such as detection of cell surface ketones.

Detection of Cell Surface SiaLev via Hydrazone Ligation

This protocol details the detection of ketone groups on the cell surface using a hydrazide-functionalized probe (e.g., biotin (B1667282) hydrazide for subsequent detection with streptavidin-fluorophore).

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Biotin hydrazide

-

Aniline (B41778) (catalyst)

-

PBS, pH 6.5

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

Streptavidin conjugated to a fluorophore (e.g., FITC, PE)

Procedure:

-

Prepare Labeling Solution: Prepare a solution of 1-5 mM biotin hydrazide in PBS (pH 6.5). For catalyzed reactions, add aniline to a final concentration of 1-10 mM.

-

Cell Labeling:

-

Resuspend the washed, metabolically labeled cells in the labeling solution.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unreacted biotin hydrazide.

-

Secondary Staining:

-

Resuspend the cells in a solution containing the streptavidin-fluorophore conjugate at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at 4°C, protected from light.

-

-

Final Washes and Analysis:

-

Wash the cells twice with Flow Cytometry Staining Buffer.

-

Resuspend the cells in an appropriate volume of the same buffer for analysis by flow cytometry or fluorescence microscopy.

-

Quantification of SiaLev by Mass Spectrometry

This protocol provides a general workflow for the quantification of SiaLev from total cellular glycoproteins.

Materials:

-

Metabolically labeled cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Acetic acid

-

1,2-diamino-4,5-methylenedioxybenzene (DMB)

-

Methanol

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Cell Lysis: Lyse the washed, metabolically labeled cells in lysis buffer.

-

Protein Precipitation: Precipitate the protein fraction using cold acetone (B3395972) or methanol.

-

Sialic Acid Release: Resuspend the protein pellet in 2 M acetic acid and heat at 80°C for 2-4 hours to release the sialic acids.

-

Derivatization:

-

Dry the released sialic acid sample.

-

Add the DMB labeling reagent (DMB, sodium hydrosulfite, and β-mercaptoethanol in water) and incubate at 50°C for 2-3 hours. This derivatization enhances fluorescence and ionization efficiency.

-

-

LC-MS/MS Analysis:

-

Separate the DMB-labeled sialic acids using reverse-phase liquid chromatography.

-

Analyze the eluate by mass spectrometry in positive ion mode.

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the specific transitions for DMB-SiaLev and DMB-Neu5Ac (natural sialic acid).

-

-

Data Analysis: Determine the relative abundance of SiaLev by comparing the peak area of DMB-SiaLev to that of DMB-Neu5Ac.

Impact on Cellular Signaling

The introduction of SiaLev onto the cell surface can potentially modulate cellular signaling pathways. Sialic acids are known to play crucial roles in cell-cell interactions, receptor activation, and immune recognition. The presence of a bulky, ketone-containing side chain in SiaLev could sterically hinder or alter the binding of ligands to their receptors.

For instance, the glycosylation status of receptor tyrosine kinases (RTKs) is critical for their proper folding, trafficking, and signaling.[3][4] Alterations in the terminal sialic acid residues could impact RTK dimerization and subsequent downstream signaling cascades, such as the PI3K/Akt and MAPK pathways. Furthermore, cell adhesion molecules, like integrins, are heavily glycosylated, and changes in their sialylation status can affect cell-matrix and cell-cell interactions.

It is important to note that the specific effects of SiaLev on cellular signaling are likely to be cell-type and context-dependent. Further research is needed to fully elucidate the signaling consequences of incorporating this unnatural sugar into the cellular glycome.

Conclusion

The metabolic incorporation of this compound to produce SiaLev on the cell surface is a robust and versatile tool for chemical glycobiology. This guide provides the foundational knowledge and practical protocols for researchers to utilize this technology. The ability to introduce a unique chemical handle in the form of a ketone group opens up numerous possibilities for studying the roles of sialic acids in complex biological systems and for the development of novel diagnostic and therapeutic strategies. Careful consideration of the quantitative aspects of metabolic labeling and the potential effects on cellular physiology will ensure the successful application of this powerful technique.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of N-Linked Glycosylation Disrupts Receptor Tyrosine Kinase Signaling in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of N-linked glycosylation disrupts receptor tyrosine kinase signaling in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Levulinoylmannosamine: A Technical Guide to its Applications in Basic Research

Executive Summary

N-levulinoylmannosamine (ManNAc-Lev) is a powerful tool in the field of chemical glycobiology, enabling the metabolic labeling and subsequent visualization and identification of sialylated glycoproteins. As an analog of the natural sialic acid precursor, N-acetylmannosamine (ManNAc), ManNAc-Lev is processed by the cell's sialic acid biosynthetic pathway and incorporated into sialoglycans. The unique levulinoyl group, which contains a ketone, serves as a bioorthogonal chemical handle. This handle allows for the specific attachment of probes for various downstream applications, including proteomic analysis and cellular imaging. This technical guide provides an in-depth overview of the core applications of ManNAc-Lev in basic research, complete with experimental protocols, quantitative data, and visualizations to facilitate its adoption in the laboratory.

Introduction to Metabolic Glycoengineering with ManNAc-Lev

Metabolic glycoengineering is a technique that involves introducing chemically modified monosaccharides into cellular pathways to alter the structure of glycans. ManNAc-Lev is a key player in this field, specifically for studying sialoglycans. Once introduced to cells, the peracetylated form of ManNAc-Lev readily crosses the cell membrane. Inside the cell, esterases remove the acetyl groups, and the core molecule enters the sialic acid biosynthesis pathway. The cellular machinery converts ManNAc-Lev into the corresponding sialic acid analog containing the levulinoyl group. This modified sialic acid is then incorporated into glycoproteins and glycolipids by sialyltransferases in the Golgi apparatus. The ketone group on the levulinoyl moiety does not interfere with the natural enzymatic processes but provides a unique chemical handle for "click chemistry" reactions, most commonly with hydrazide-containing probes.

Core Applications of N-Levulinoylmannosamine

The ability to introduce a bioorthogonal ketone group into sialoglycans opens up a wide range of research applications.

Proteomic Analysis of the Sialo-Glycoproteome

One of the most powerful applications of ManNAc-Lev is in the identification and quantification of sialylated glycoproteins. After metabolic labeling, the ketone-modified glycans can be covalently tagged with a biotin-hydrazide probe. The biotinylated glycoproteins can then be enriched from complex cell lysates using streptavidin-coated beads. The enriched glycoproteins are subsequently identified and quantified using mass spectrometry-based proteomic techniques. This approach allows for the characterization of the sialo-glycoproteome under different cellular conditions, providing insights into the roles of sialylation in various biological processes.

Visualization of Sialoglycans in Cellular Imaging

ManNAc-Lev can also be used to visualize the localization and dynamics of sialoglycans in living cells. By reacting the ketone-labeled glycans with a fluorescent hydrazide probe, researchers can use various microscopy techniques to image the distribution of sialoglycans on the cell surface and within intracellular compartments. This application is invaluable for studying changes in glycosylation patterns during cellular processes such as cell division, differentiation, and disease progression.

Investigating the Dynamics of Protein Glycosylation

The temporal control offered by metabolic labeling with ManNAc-Lev allows for the study of the dynamics of protein glycosylation. By introducing the analog at specific time points and for defined durations, researchers can track the synthesis, trafficking, and turnover of sialylated glycoproteins. This "pulse-chase" like approach provides a deeper understanding of the lifecycle of glycoproteins within the cell.

Quantitative Data Summary

The efficiency of metabolic labeling with ManNAc analogs can vary depending on the cell line, concentration of the analog, and incubation time. The following tables summarize typical quantitative data for metabolic labeling experiments. It is important to note that optimal conditions should be determined empirically for each experimental system.

| Parameter | Jurkat Cells | HeLa Cells | CHO Cells | Reference |

| Optimal Ac4ManNAz Concentration | 10-50 µM | 10-50 µM | 20-100 µM | [1] |

| Typical Incubation Time | 48-72 hours | 48-72 hours | 48-72 hours | [2] |

| ManLev IC50 (vs. ManNAc) | 1.0-4.0 mM | 1.0-4.0 mM | Not Reported | [3] |

Table 1: Optimized Conditions for Metabolic Labeling with ManNAc Analogs in Various Cell Lines. Ac4ManNAz is an azide-containing analog, and its optimal concentrations can serve as a starting point for optimizing ManNAc-Lev experiments.

| Parameter | Value | Reference |

| Biotin-Hydrazide Concentration | 5-10 mM | [4] |

| Ketone-Hydrazide Reaction Time | 2 hours | [4] |

| LC-MS/MS Peptide Identification | >1000 proteins | [5] |

| Quantitative Proteomics Reproducibility | High | [6] |

Table 2: Key Parameters for Proteomic Analysis of Ketone-Labeled Glycoproteins.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with Ac4ManNAc-Lev

-

Cell Culture: Plate adherent cells (e.g., HeLa, CHO) at a density that will allow them to reach 70-80% confluency at the time of harvesting.

-

Preparation of Labeling Medium: Prepare complete cell culture medium containing the desired final concentration of peracetylated N-levulinoylmannosamine (Ac4ManNAc-Lev). A typical starting concentration is 25-50 µM.

-

Initiation of Labeling: Aspirate the standard growth medium from the cells and wash twice with sterile PBS. Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Cell Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.

Protocol 2: Biotin-Hydrazide Labeling and Enrichment of Ketone-Modified Glycoproteins

-

Preparation of Biotin-Hydrazide Solution: Dissolve biotin-hydrazide in DMSO to a stock concentration of 50 mM.

-

Labeling Reaction: To the cell lysate from Protocol 1, add the biotin-hydrazide solution to a final concentration of 5-10 mM.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle rotation.

-

Enrichment of Biotinylated Proteins:

-

Equilibrate streptavidin-agarose beads by washing three times with lysis buffer.

-

Add the equilibrated beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated glycoproteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution or On-Bead Digestion:

-

For elution, boil the beads in SDS-PAGE sample buffer.

-

For mass spectrometry analysis, perform on-bead tryptic digestion of the captured proteins.

-

Protocol 3: Sample Preparation for Mass Spectrometry

-

Reduction and Alkylation: Reduce the disulfide bonds of the captured proteins with DTT and alkylate the resulting free thiols with iodoacetamide.

-

Tryptic Digestion: Digest the proteins with trypsin overnight at 37°C.

-

Peptide Desalting: Desalt the resulting peptides using a C18 solid-phase extraction column.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled peptides and proteins.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Sialic Acid Biosynthesis and ManNAc-Lev Incorporation Pathway.

Caption: Experimental Workflow for Proteomic Analysis of ManNAc-Lev Labeled Glycoproteins.

Caption: Logical Workflow for Investigating a Signaling Pathway using ManNAc-Lev.

Conclusion

N-levulinoylmannosamine is a versatile and powerful tool for the study of sialoglycans in a wide range of biological contexts. Its ability to be metabolically incorporated into glycoproteins and subsequently detected with high specificity makes it an invaluable resource for proteomic analysis and cellular imaging. The detailed protocols and quantitative data provided in this guide are intended to facilitate the adoption of this technology and to empower researchers to explore the complex world of protein glycosylation. As our understanding of the critical roles of glycans in health and disease continues to grow, the applications of ManNAc-Lev and other metabolic glycoengineering tools are poised to expand, opening up new avenues for discovery in basic and translational research.

References

- 1. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.biomol.com [resources.biomol.com]

- 4. benchchem.com [benchchem.com]

- 5. Integrative Proteomics and Metabolomics Analysis Reveals the Role of Small Signaling Peptide Rapid Alkalinization Factor 34 (RALF34) in Cucumber Roots | MDPI [mdpi.com]

- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Metabolic Fate of N-Levulinoyl-D-Mannosamine (ManLev): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Levulinoyl-D-mannosamine (ManLev) is a synthetic, cell-permeable analog of N-acetyl-D-mannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids. By introducing a bioorthogonal ketone group via the levulinoyl moiety, this compound enables the chemical modification of cell surfaces, a technique known as metabolic glycoengineering. This powerful tool has broad applications in cell tracking, proteomic analysis, and the development of targeted therapeutics. Understanding the downstream metabolic fate of this compound is critical for its effective and predictable application. This technical guide provides an in-depth exploration of the metabolic pathways this compound enters, methods for its quantification, and detailed experimental protocols for its study.

Metabolic Pathway of this compound

This compound is metabolized through the endogenous sialic acid biosynthetic pathway, leading to the formation of N-levulinoyl sialic acid (SiaLev), which is subsequently incorporated into glycoproteins and glycolipids on the cell surface.[1][2] The key enzymatic steps are outlined below.

Signaling Pathway Diagram

Caption: Metabolic pathway of this compound to SiaLev and its incorporation into glycoconjugates.

Quantitative Analysis of this compound Metabolism

The efficiency of this compound's conversion to SiaLev and its incorporation into the cell-surface glycocalyx is cell-line dependent and influenced by factors such as the concentration of this compound and incubation time.[3] Peracetylation of ManNAc analogs, including this compound, has been shown to enhance uptake and metabolic conversion.[2]

Table 1: Comparative Metabolic Incorporation of Ac4ManNAl and Ac4ManNAz [4][5]

| Cell Line | % Incorporation of SiaNAl (from 50 µM Ac4ManNAl) | % Incorporation of SiaNAz (from 50 µM Ac4ManNAz) |

| Jurkat | 74 ± 1 | 29 ± 2 |

| HEK 293T | 46 ± 2 | 27 ± 2 |

| CHO | 38 ± 2 | 21 ± 2 |

| LNCaP | 78 ± 1 | 51 |

| DU145 | 58 ± 2 | Not Reported |

| PC3 | 71 ± 6 | Not Reported |

Data represents the percentage of total sialic acids substituted with the modified sialic acid after 72 hours of incubation. Values are presented as mean ± standard deviation for at least three replicate experiments where available.[4][5]

Furthermore, long-term incubation of Jurkat cells with this compound has been shown to result in a dose-dependent decrease in the binding of certain lectins, indicating the successful modification of cell surface glycans.[1]

Experimental Protocols

A multi-faceted approach is typically employed to study the downstream metabolic fate of this compound. This involves cell culture with the analog, followed by various analytical techniques to detect and quantify its incorporation.

Experimental Workflow Diagram

Caption: A general experimental workflow for studying this compound metabolism.

Cell Culture and Metabolic Labeling

-

Cell Lines: Select cell lines of interest (e.g., Jurkat, HeLa, CHO).

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

This compound Incubation: Add this compound (or its peracetylated form, Ac4this compound) to the culture medium at a final concentration typically ranging from 10 µM to 100 µM.[4][6]

-